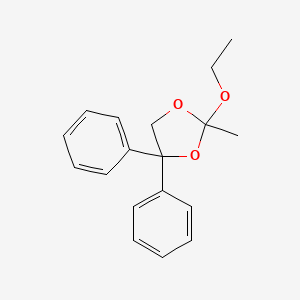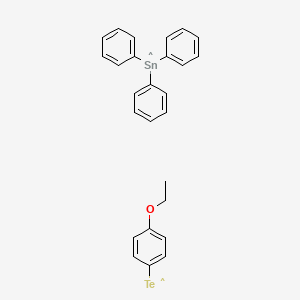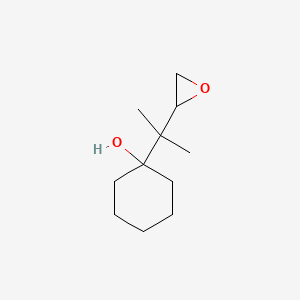![molecular formula C19H35NO2S2 B14591574 8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid CAS No. 61522-52-9](/img/structure/B14591574.png)
8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid is a complex organic compound characterized by its unique thiazolidine ring structure
准备方法
The synthesis of 8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid involves multiple steps. The process typically begins with the preparation of key intermediates, followed by their coupling and functionalization. One common synthetic route involves the coupling of 1-bromo-5-methyl-2-hexene with N-isovaleryl-1-prolinol, followed by a series of reactions including epoxidation, mesylation, and azide displacement . Industrial production methods may involve large-scale synthesis with optimized reaction conditions to achieve high yields and purity.
化学反应分析
8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein folding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can affect various biological pathways, leading to changes in cellular processes.
相似化合物的比较
Similar compounds to 8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid include:
Octanoic acid: A straight-chain saturated fatty acid with antibacterial properties.
Lipoic acid: A compound with a similar thiazolidine ring structure, known for its antioxidant properties.
Caprylic acid: Another medium-chain fatty acid with applications in food and pharmaceuticals.
The uniqueness of this compound lies in its specific thiazolidine ring structure and the presence of both octyl and sulfanylidene groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
61522-52-9 |
|---|---|
分子式 |
C19H35NO2S2 |
分子量 |
373.6 g/mol |
IUPAC 名称 |
8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid |
InChI |
InChI=1S/C19H35NO2S2/c1-2-3-4-5-7-10-13-16-17(24-19(23)20-16)14-11-8-6-9-12-15-18(21)22/h16-17H,2-15H2,1H3,(H,20,23)(H,21,22)/t16-,17-/m0/s1 |
InChI 键 |
ZFLSZNNDKPDTEN-IRXDYDNUSA-N |
手性 SMILES |
CCCCCCCC[C@H]1[C@@H](SC(=S)N1)CCCCCCCC(=O)O |
规范 SMILES |
CCCCCCCCC1C(SC(=S)N1)CCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14591495.png)
![1-Iodobicyclo[3.2.1]octane](/img/structure/B14591499.png)
![3-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14591506.png)
![1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one](/img/structure/B14591515.png)
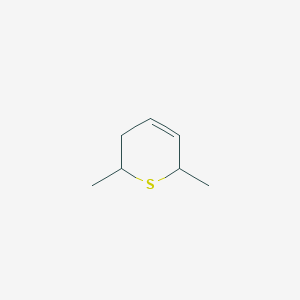
![2,4-Diphenylbicyclo[3.2.1]oct-2-ene](/img/structure/B14591546.png)
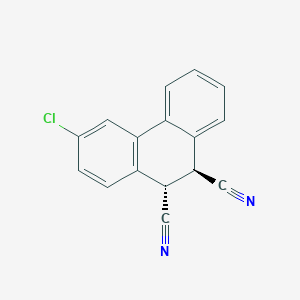
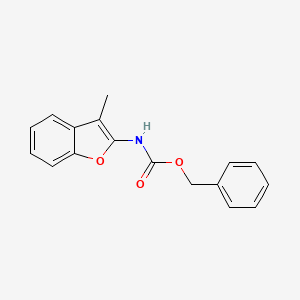
![[(Trifluoromethyl)sulfanyl]methanesulfinyl bromide](/img/structure/B14591558.png)
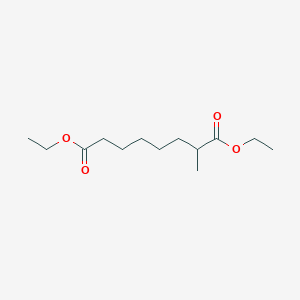
![Benzyl(ethenyl)methyl[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14591578.png)
